5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride

Description

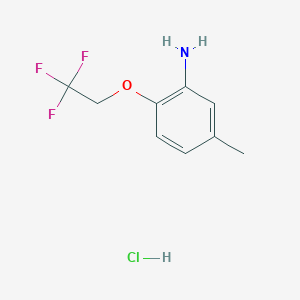

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is an aromatic amine derivative featuring a trifluoroethoxy (–OCH₂CF₃) substituent at the ortho position and a methyl group (–CH₃) at the para position relative to the amino group (–NH₂) on the benzene ring. Its molecular formula is C₉H₁₀F₃NO·HCl (or C₉H₁₁ClF₃NO), with a molecular weight of 265.65 g/mol . The SMILES notation is CC1=CC(=C(C=C1)OCC(F)(F)F)N.Cl, and its InChIKey is KEZYPLOSCUQEMB-UHFFFAOYSA-N . This compound is primarily utilized as a building block in medicinal chemistry, particularly for synthesizing molecules with enhanced metabolic stability due to the fluorine-rich substituent.

Properties

IUPAC Name |

5-methyl-2-(2,2,2-trifluoroethoxy)aniline;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3NO.ClH/c1-6-2-3-8(7(13)4-6)14-5-9(10,11)12;/h2-4H,5,13H2,1H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXJGXJGERXNADS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)OCC(F)(F)F)N.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride typically involves the reaction of 5-methyl-2-nitroaniline with 2,2,2-trifluoroethanol in the presence of a suitable catalyst. The nitro group is then reduced to an amine, followed by the formation of the hydrochloride salt. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like palladium on carbon for the reduction step .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The purification of the final product is typically achieved through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aniline ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide, reducing agents like sodium borohydride or lithium aluminum hydride, and electrophilic reagents like nitric acid or sulfuric acid. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield quinones, reduction may produce amines, and substitution reactions can introduce various functional groups onto the aniline ring .

Scientific Research Applications

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride has several scientific research applications, including:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound can be used in studies involving enzyme inhibition or as a probe to investigate biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group can enhance the compound’s binding affinity and selectivity towards these targets. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling .

Comparison with Similar Compounds

Positional Isomers

- 2-(2,2,2-Trifluoroethoxy)phenylamine hydrochloride (CAS 1626392-85-5) :

Lacks the methyl group at position 5, reducing steric hindrance and altering electronic effects. Similarity score: 0.81 . - 3-(2,2,2-Trifluoroethoxy)aniline (CAS 1049756-13-9) :

Trifluoroethoxy group at the meta position, leading to distinct dipole interactions. Similarity score: 0.84 . - 4-(2,2,2-Trifluoroethoxy)aniline (CAS 123207-61-4) :

Trifluoroethoxy group at the para position, maximizing resonance effects. Similarity score: 0.86 .

Functional Group Variations

- 5-Fluoro-2-(2,2,2-trifluoroethoxy)aniline hydrochloride :

Replaces the methyl group with fluorine, increasing electronegativity and altering LogP (predicted to be higher than the methyl analogue) . - 2-(5-Methylfuran-2-yl)aniline hydrochloride (CAS 329187-42-0) :

Substitutes trifluoroethoxy with a methylfuran group, significantly reducing hydrophobicity (LogP: 4.22 vs. ~2.5 for the target compound) .

Physicochemical Properties

The methyl group in the target compound marginally increases hydrophobicity compared to non-methylated analogues, while the trifluoroethoxy group enhances resistance to oxidative metabolism .

Pharmacological and Industrial Relevance

- Target Compound: Potential applications in kinase inhibitors or GPCR-targeted drugs due to the trifluoroethoxy group’s ability to modulate binding affinity .

- 5-(Ethylsulfonyl)-2-methoxyaniline : Used as a pharmacophoric fragment in VEGFR2 inhibitors, demonstrating the importance of sulfonyl groups in angiogenesis modulation .

- Suvecaltamide Hydrochloride : Contains a trifluoroethoxy-pyridine moiety, highlighting the substituent’s role in enhancing blood-brain barrier penetration .

Biological Activity

5-Methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride is an organic compound with significant biological activity. It is a derivative of aniline, characterized by the presence of a methyl group and a trifluoroethoxy group, which contribute to its unique properties and potential applications in various fields, including medicinal chemistry and biochemistry.

- Molecular Formula : C9H10F3NO·HCl

- CAS Number : 122142-14-7

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound's binding affinity and selectivity towards these targets. Key mechanisms include:

- Enzyme Inhibition : The compound can inhibit various enzymes, potentially affecting metabolic pathways.

- Receptor Modulation : It may modulate receptor signaling pathways, influencing physiological responses.

Biological Applications

This compound has been utilized in several research applications:

- Enzyme Studies : It serves as a probe in studies involving enzyme inhibition.

- Biological Pathway Investigation : The compound is used to explore various biological pathways due to its ability to affect enzyme activity and receptor signaling.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds:

| Compound | Key Features | Biological Activity |

|---|---|---|

| This compound | Contains both methyl and trifluoroethoxy groups | Enzyme inhibition and receptor modulation |

| 2-(2,2,2-Trifluoroethoxy)aniline | Lacks the methyl group; reduced reactivity | Limited biological applications |

| 5-Methyl-2-ethoxyaniline | Contains an ethoxy group; different chemical properties | Varies; generally less potent |

Case Studies and Research Findings

-

Enzyme Inhibition Studies :

- Research indicates that compounds containing trifluoromethyl groups exhibit enhanced potency in inhibiting specific enzymes compared to their non-fluorinated analogs. For instance, the introduction of a trifluoromethyl group has been shown to increase the potency for inhibiting serotonin uptake significantly .

- Investigating Biological Pathways :

- Pharmacological Potential :

Q & A

Q. What are the established synthetic routes for 5-methyl-2-(2,2,2-trifluoroethoxy)aniline hydrochloride, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves nucleophilic substitution between 2-amino-5-methylphenol and 2,2,2-trifluoroethyl bromide or a related trifluoroethylating agent. A base such as potassium carbonate is used to deprotonate the phenolic hydroxyl group, facilitating the substitution reaction in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures (80–100°C) . Optimization strategies include:

- Solvent selection : DMF or acetonitrile improves solubility of intermediates.

- Catalyst screening : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) enhance reaction rates.

- Purification : Column chromatography with silica gel (eluent: ethyl acetate/hexane) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .

Q. How can spectroscopic techniques (NMR, IR, MS) be employed to confirm the structure of this compound?

- ¹H NMR : Key signals include the aromatic protons (δ 6.8–7.2 ppm, integrating for 3H), methyl group (δ 2.3 ppm, singlet), and trifluoroethoxy –CH2– (δ 4.5 ppm, quartet, J = 8 Hz). The amine proton (δ 5.1 ppm) may appear broad due to HCl salt formation .

- ¹⁹F NMR : A singlet at δ –75 ppm confirms the trifluoroethoxy group.

- IR : Stretching vibrations at 3350 cm⁻¹ (N–H), 1250 cm⁻¹ (C–O–C), and 1120 cm⁻¹ (C–F) validate functional groups.

- HRMS : Molecular ion peak at m/z 249.1 (M⁺–HCl) aligns with the molecular formula C₉H₁₀F₃NO .

Q. What are the solubility and stability profiles of this compound under different storage conditions?

The hydrochloride salt is hygroscopic and should be stored in desiccated conditions at –20°C. Solubility

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | 10–15 |

| Methanol | 50–60 |

| DMSO | 30–40 |

| Stability studies (TGA/DSC) show decomposition above 200°C. Prolonged exposure to light or moisture reduces purity by >5% over 6 months . |

Advanced Research Questions

Q. How can researchers resolve contradictions in bioactivity data between in vitro and in vivo models for this compound?

Discrepancies often arise from pharmacokinetic factors (e.g., poor oral bioavailability) or metabolite interference. Methodological approaches include:

Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of analogs with modified trifluoroethoxy or methyl groups?

- Analog synthesis : Replace trifluoroethoxy with methoxy, ethoxy, or perfluoroalkoxy groups to assess electronic effects .

- Biological testing : Compare IC₅₀ values in enzyme inhibition assays (e.g., kinase panels).

- Computational modeling : DFT calculations (e.g., B3LYP/6-31G*) to correlate substituent electronegativity with binding affinity .

Q. How can researchers address low reproducibility in synthetic yields across different laboratories?

Critical variables include:

- Moisture control : Use anhydrous solvents and glovebox conditions for moisture-sensitive steps.

- Reagent quality : Confirm purity of trifluoroethylating agents via GC-MS.

- Process analytical technology (PAT) : In-line FTIR monitors reaction progress to standardize endpoints .

Q. What mechanistic insights explain the compound’s selectivity toward specific biological targets (e.g., serotonin receptors vs. adrenergic receptors)?

Q. How can batch-to-batch variability in crystallinity impact pharmacological studies, and how is this controlled?

- Polymorph screening : Use solvent anti-solvent (SAS) crystallization to isolate stable forms.

- PXRD : Compare diffraction patterns (e.g., characteristic peaks at 2θ = 12.4°, 18.7°) to ensure consistency.

- Dissolution testing : USP Apparatus II (paddle method) verifies bioequivalence across batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.